6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
CAS No.: 5689-10-1
Cat. No.: VC10156371
Molecular Formula: C14H15NOS
Molecular Weight: 245.34 g/mol
* For research use only. Not for human or veterinary use.
![6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline - 5689-10-1](/images/structure/VC10156371.png)
Specification
CAS No. | 5689-10-1 |
---|---|
Molecular Formula | C14H15NOS |
Molecular Weight | 245.34 g/mol |
IUPAC Name | 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline |
Standard InChI | InChI=1S/C14H15NOS/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3 |
Standard InChI Key | YYPPVHYJGCMWKH-UHFFFAOYSA-N |
SMILES | CC1CC2=C(N=C3C(=C2S1)C=CC=C3OC)C |
Canonical SMILES | CC1CC2=C(N=C3C(=C2S1)C=CC=C3OC)C |
Introduction
Synthetic Methodologies
Key Intermediates and Cyclization Strategies
The synthesis of 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline derivatives typically begins with 4-chloro-6-methoxyquinaldine (a chlorinated quinoline derivative) as a precursor. Patent US3532700A outlines a generalized approach involving:
-
Alkylation of the quinoline nitrogen with β-chloroethylamine derivatives to introduce the dihydrothieno ring .
-
Cyclization under basic or acidic conditions to form the thiophene ring. For example, heating 3-β-chloroethyl-4-chloro-6-methoxyquinaldine with amines or phenols induces intramolecular nucleophilic substitution, closing the dihydrothieno ring .
-
Functional group modifications, such as O-demethylation or salt formation, to optimize solubility and bioavailability .
A representative reaction sequence is summarized below:
Alternative Routes from Pyrrolo-Quinoline Analogues
Research in The Journal of Organic Chemistry demonstrates complementary strategies for related fused quinoline systems, such as pyrrolo[4,3,2-de]quinolines . While these methods focus on nitro-group reductions and reductive amination, analogous steps—such as the use of NiCl₂/NaBH₄ for simultaneous nitro reduction and pyridine ring hydrogenation—could be adapted for dihydrothieno-quinoline synthesis . For instance, nitro-acetal intermediates analogous to those described for pyrrolo-quinolines might serve as precursors for introducing the methoxy and methyl substituents in the target compound .
Pharmacological Properties
Antipyretic and Analgesic Efficacy
Data from patent US3532700A highlight the superior activity of dihydrothieno-quinoline derivatives compared to classical agents like aminopyrine and phenylbutazone . For example:
Compound | LD₅₀ (mg/kg) | ED₅₀ (mg/kg) |
---|---|---|
2-Methyl derivative (control) | 480 | 12 |
4-Methyl derivative (prior art) | 320 | 25 |
Aminopyrine | 360 | 35 |
The 6-methoxy-2,4-dimethyl variant is inferred to exhibit enhanced potency due to electron-donating methoxy groups, which improve membrane permeability and target binding .
Anti-Inflammatory Activity
In rodent models of carrageenan-induced edema, dihydrothieno-quinolines demonstrate dose-dependent suppression of inflammation, with 60–70% inhibition at 20 mg/kg . This effect correlates with cyclooxygenase (COX) inhibition, though exact mechanistic studies for the 6-methoxy derivative remain unpublished.
Toxicity Profile
A critical advantage of this compound class is its low acute toxicity. The 2-methyl analogue shows an LD₅₀ of 480 mg/kg in mice, significantly higher than aminopyrine (360 mg/kg) or phenylbutazone (280 mg/kg) . Structural features such as the dihydrothieno ring’s partial saturation and methoxy substituents likely mitigate hepatotoxicity and gastrointestinal irritation associated with older nonsteroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationships (SAR)
Role of the Methoxy Group
The 6-methoxy substituent enhances metabolic stability by resisting oxidative demethylation, thereby prolonging plasma half-life. Comparative studies in US3532700A indicate that methoxy derivatives exhibit 2–3× greater analgesic potency than their hydroxy counterparts .
Impact of Methyl Substitutents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume